3-Azido-1-cyclobutylazetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-azido-1-cyclobutylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-10-9-6-4-11(5-6)7-2-1-3-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWPDIVPYIZDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 3 Azido 1 Cyclobutylazetidine and Its Analogues
Construction of the Azetidine (B1206935) Heterocycle
The formation of the azetidine ring is energetically challenging compared to five- or six-membered rings. researchgate.net Consequently, numerous specialized methods have been developed to overcome this barrier.
Intramolecular cyclization is a foundational strategy for forming the azetidine ring. This typically involves a 4-exo-tet cyclization where a nitrogen nucleophile attacks an electrophilic carbon at the γ-position. researchgate.net Common precursors for this approach are γ-amino alcohols or γ-haloamines. nih.govresearchgate.net
The cyclization of γ-amino alcohols requires the activation of the terminal hydroxyl group into a good leaving group, such as a mesylate or tosylate. nih.gov For instance, treatment of a γ-amino alcohol with thionyl chloride can yield a γ-chloroamine, which subsequently cyclizes in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to form the azetidine ring. rsc.org Another powerful method involves the lanthanide-catalyzed intramolecular aminolysis of epoxides. La(OTf)₃ has been shown to effectively catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields, tolerating a range of functional groups. nih.govfrontiersin.org
| Precursor Type | Key Reagents | Mechanism | Typical Yield | Reference |
|---|---|---|---|---|
| γ-Chloroamine | LiHMDS, THF | SN2 Cyclization | Good | rsc.org |
| cis-3,4-Epoxy amine | La(OTf)3, DCE | Lewis-acid catalyzed epoxide opening | High (up to 81%) | nih.govfrontiersin.org |
| Homoallyl amine | Iodine | Iodocyclization | Variable | rsc.org |
Ring contraction offers an alternative route to the azetidine core, often starting from more readily available five-membered rings like pyrrolidines. A notable method involves the one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.org In this process, treatment with a base such as potassium carbonate in the presence of a nucleophile (e.g., methanol) induces a formal ring contraction to yield α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.orgorganic-chemistry.org This strategy is efficient, scalable, and compatible with a variety of nucleophiles, including alcohols, phenols, and anilines. organic-chemistry.org
[2+2] cycloaddition reactions provide a direct and atom-economical pathway to four-membered rings. researchgate.net The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a primary example used to synthesize azetidines. rsc.org Historically, these reactions faced limitations, often requiring UV light and specific imine substrates. researchgate.net
Recent advancements have overcome some of these challenges. In 2020, Schindler's group reported an intermolecular [2+2] photocycloaddition using visible light. rsc.orgresearchgate.net This method employs an iridium photocatalyst to activate 2-isoxazoline-3-carboxylates, which then react with a broad range of alkenes to form highly functionalized azetidines. rsc.orgresearchgate.net This approach is significant for its mild conditions and the synthetic utility of the resulting products. researchgate.net
| Imine Source | Alkene Type | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| 2-Isoxazoline-3-carboxylates | Activated or unactivated | Visible light, Ir(III) photocatalyst | Overcomes limitations of UV-based methods | rsc.orgresearchgate.net |
| N-arylsulfonylimines | Various | Ultraviolet light | Limited synthetic utility of products | researchgate.net |
| Cyclic Imines | Various | Direct or sensitized excitation | Often more successful than acyclic imines | researchgate.netrsc.org |
Palladium catalysis has emerged as a powerful tool for constructing C-N bonds, including those in the azetidine ring. bohrium.com A significant development is the intramolecular γ-C(sp³)–H amination. rsc.org Gaunt and co-workers developed a Pd(II)-catalyzed method where a picolinamide (B142947) (PA) protected amine undergoes cyclization via a Pd(II)/Pd(IV) catalytic cycle. rsc.orgorganic-chemistry.org This reaction transforms an unactivated γ-C(sp³)–H bond into a C–N bond, yielding the azetidine ring with high efficiency. organic-chemistry.org The reaction is promoted by an oxidant, such as benziodoxole tosylate, and shows excellent functional group tolerance. rsc.org This method is notable for its use of inexpensive reagents and relatively low catalyst loading. organic-chemistry.org
Beyond palladium, other organometallic and radical-based strategies have been developed. Kürti and co-workers reported a Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents to synthesize spirocyclic NH-azetidines. rsc.org
Radical-mediated approaches have also proven effective. A photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes was developed to produce substituted azetidines. nih.gov The proposed mechanism involves the generation of an α-aminoalkyl radical, which adds to the alkyne, followed by a 1,5-hydrogen atom transfer (HAT) and a final 4-exo-trig cyclization to form the azetidine ring. nih.gov
Incorporation of the Azido (B1232118) Moiety
Once the 1-cyclobutylazetidine core is constructed, the final step is the introduction of the azido group at the C-3 position. This is typically achieved through a nucleophilic substitution reaction where a suitable leaving group at the C-3 position is displaced by an azide (B81097) anion.
A common precursor for this transformation is a 3-hydroxyazetidine derivative, such as 1-cyclobutylazetidin-3-ol. The hydroxyl group can be converted into a better leaving group, like a mesylate or tosylate. Subsequent reaction with an azide source, most commonly sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), leads to the formation of the 3-azidoazetidine via an Sₙ2 mechanism. rsc.org
De Kimpe and co-workers demonstrated a related synthesis where 3-bromoazetidine-3-carboxylic acid esters were treated with various nucleophiles, including sodium azide, in DMSO at 60 °C to yield the corresponding 3-azido azetidine derivatives. rsc.org Similarly, the synthesis of simple azido-amines from their corresponding chloro-amine precursors using sodium azide in water is a well-established, high-yielding procedure that underscores the feasibility of this transformation. rsc.org
This two-stage approach—first forming the N-substituted azetidine ring and then installing the C-3 substituent—provides a versatile and modular route to compounds such as 3-Azido-1-cyclobutylazetidine.
Nucleophilic Substitution of Leaving Groups with Azide
A primary and straightforward method for introducing an azide group onto the azetidine ring is through the nucleophilic substitution of a suitable leaving group at the C-3 position. This reaction typically involves a 3-halo or 3-sulfonyloxyazetidine derivative, which is treated with an azide salt, such as sodium azide (NaN₃).
The reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the leaving group. The efficiency of the reaction depends on the nature of the leaving group, the solvent, and the reaction temperature. Halides (iodide, bromide) and sulfonates (tosylate, mesylate) are commonly used as effective leaving groups. For example, 3-bromoazetidine (B1339375) derivatives can be converted to their corresponding 3-azido counterparts by reacting them with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at an elevated temperature. rsc.org This method provides a direct route to 3-azidoazetidines from readily accessible precursors. rsc.org
Table 1: Nucleophilic Azide Substitution
| Starting Material | Reagents and Conditions | Product | Yield (%) | Ref |
|---|
Functionalization of Hydroxyl Precursors to Azides
The conversion of a hydroxyl group to an azide is a common and versatile transformation in organic synthesis, often proceeding through a two-step sequence. This strategy is highly applicable to the synthesis of 3-azidoazetidines starting from 3-hydroxyazetidine precursors.
The first step involves the activation of the hydroxyl group by converting it into a better leaving group. This is typically achieved by reaction with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base to form a mesylate or tosylate ester. In the second step, the activated intermediate is treated with a source of azide ions, like sodium azide, which displaces the sulfonate group to yield the desired azide. rsc.org This sequence effectively allows for the stereospecific introduction of the azide functionality with inversion of configuration at the carbon center, a key consideration in stereoselective synthesis. nih.gov
A documented synthesis illustrates this process where a polyol precursor is selectively mesylated and subsequently treated with sodium azide to produce an azide intermediate, which is then carried forward to form a functionalized azetidine ring system. rsc.org
Table 2: Azide Formation from a Hydroxyl Precursor
| Starting Material | Reagents and Conditions | Intermediate/Product | Ref |
|---|
Derivatization of Carbohydrates and Nucleosides with Azide Groups
The incorporation of azetidine rings into carbohydrates and nucleosides is a strategy to create novel structural analogues with potential biological activity. The introduction of an azide group into these complex structures provides a route for creating spironucleosides and other advanced derivatives. researchgate.net
The synthesis of azido-functionalized carbohydrates often relies on the nucleophilic substitution of a leaving group on the sugar ring with an azide ion. uni-konstanz.de For example, 3-azido-3-deoxy-β-D-galactopyranosides have been synthesized through a double inversion protocol at the C-3 position. This involves converting a galactose derivative into a gulose intermediate, which is then reacted with an azide source to install the azido group with the desired stereochemistry. nih.gov
Similarly, azetidines can be spiro-linked to carbohydrates. researchgate.net In one approach, a carbohydrate-derived intermediate is treated with formaldehyde (B43269) and sodium hydroxide, followed by mesylation. This intermediate can then be cyclized to form a nitrogen-containing spirosugar, which could be an azetidine. researchgate.net Azido-modified nucleosides, such as 3'-azido-modified uridine, are prepared by converting a hydroxyl group at the 3' position into a good leaving group (e.g., mesylate) and subsequent displacement with lithium azide (LiN₃) in DMF. researchgate.net These azido-functionalized building blocks are crucial for synthesizing modified oligonucleotides. researchgate.net
Table 3: Synthesis of Azido-Functionalized Carbohydrates and Nucleosides
| Precursor | Key Transformation Steps | Product Type | Ref |
|---|---|---|---|
| 4,6-O-Benzylidene-β-D-galactopyranosides | Double inversion at C3 via a gulopyranoside intermediate, followed by azide substitution. | 3-Azido-3-deoxy-β-D-galactopyranosides | nih.gov |
Regio- and Stereoselective Synthesis of this compound
Achieving regio- and stereocontrol is paramount in the synthesis of complex molecules like this compound.
Regioselectivity : The position of the azide group is typically dictated by the synthetic route. Starting with a precursor that already has a leaving group or a hydroxyl group at the C-3 position of the azetidine ring ensures that the azide is introduced at this specific location. For example, the ring-opening of activated aziridine-2-methanols with an azide nucleophile occurs with high regioselectivity at the C-3 position. bioorg.org
Stereoselectivity : The stereochemical outcome of the synthesis is often controlled by employing Sₙ2 reactions on chiral, enantiomerically pure precursors. The inherent inversion of configuration during an Sₙ2 displacement allows for the predictable formation of a specific stereoisomer. For instance, starting with a cis-3-hydroxyazetidine derivative, activation of the hydroxyl group followed by azide substitution would lead to the formation of a trans-3-azidoazetidine. Asymmetric syntheses of functionalized azetidines have been developed based on intramolecular Michael additions, which can produce specific diastereoisomers that can be separated chromatographically. thieme-connect.com The exclusive formation of trans isomers in certain ring-closure reactions can be rationalized by transition state models that avoid steric strain. thieme-connect.com
Table 4: Example of Stereoselective Azide Introduction
| Starting Material | Key Reaction | Stereochemical Outcome | Ref |
|---|---|---|---|
| Chiral 3-O-trifluoromethanesulfonyl-β-D-gulopyranoside | Sₙ2 substitution with azide | Inversion of configuration at C3 to form 3-azido-galactopyranoside | nih.gov |
Gram-Scale Synthetic Preparations of Azetidine-Derived Building Blocks
The utility of azetidine derivatives in fields like drug discovery necessitates synthetic routes that are amenable to scale-up. Several methods for the gram-scale synthesis of functionalized azetidines, which serve as key building blocks, have been reported. semanticscholar.orgacs.orgnih.gov
One notable gram-scale synthesis produces protected 3-haloazetidines from commercially available starting materials via a strain-release reaction of 1-azabicyclo[1.1.0]butane. semanticscholar.org These halogenated intermediates are versatile synthons that can be converted into a variety of 3-substituted azetidines, including 3-azido derivatives, through nucleophilic substitution. semanticscholar.org Another approach involves the domino synthesis of azetidinium salts from epichlorohydrin, which has been successfully performed on a gram scale in both batch and flow modes. nih.gov Furthermore, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of common heterocycles has been achieved on a gram scale, highlighting the accessibility of complex azetidine scaffolds for lead optimization programs in drug discovery. acs.org
Mechanistic Investigations and Chemical Reactivity of 3 Azido 1 Cyclobutylazetidine
Azide-Alkyne Cycloaddition (AAC) Reaction Mechanisms
The azide (B81097) functional group in 3-Azido-1-cyclobutylazetidine is a versatile handle for the construction of more complex molecular architectures, primarily through its participation in 1,3-dipolar cycloaddition reactions with alkynes to form stable triazole rings. nih.govresearchgate.net This transformation can be achieved through various catalytic and uncatalyzed pathways, each with distinct mechanistic features.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Pathways
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. researchgate.netbeilstein-journals.orgunits.it While specific mechanistic studies on this compound are not extensively documented, the generally accepted mechanism for CuAAC provides a robust framework for understanding its reactivity.
The catalytic cycle is thought to initiate with the formation of a copper(I)-acetylide species from a terminal alkyne. The azide, in this case, this compound, then coordinates to the copper center. This is followed by a cycloaddition step to form a six-membered copper-containing intermediate. Subsequent rearomatization and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. The presence of the bulky cyclobutyl and azetidine (B1206935) groups on the azide may influence the rate of reaction and the stability of the intermediates, but the fundamental pathway is expected to remain consistent.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Mechanistic Pathways
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach to CuAAC, characteristically yielding the 1,5-disubstituted 1,2,3-triazole regioisomer. nih.gov The mechanism of RuAAC is distinct from that of CuAAC. It is generally proposed to proceed through an oxidative coupling pathway.
Zinc(II)-Catalyzed Azide-Alkyne Cycloaddition Mechanism
While less common than copper or ruthenium catalysis, zinc(II) has also been explored as a catalyst for azide-alkyne cycloadditions. The mechanism of the zinc(II)-catalyzed reaction is not as well-established as its copper and ruthenium counterparts. It is believed to proceed through a Lewis acid activation mechanism. Zinc(II) can coordinate to the alkyne, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide. This coordination facilitates the cycloaddition, leading to the formation of the triazole ring. The regioselectivity of zinc-catalyzed reactions can be variable and is often dependent on the specific ligands coordinated to the zinc center and the reaction conditions. The application of this methodology to this compound would require empirical investigation to determine its feasibility and stereochemical outcome.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful, metal-free ligation technique that relies on the inherent ring strain of a cyclooctyne (B158145) to accelerate the reaction with an azide. researchgate.net This approach is particularly valuable in biological systems where the toxicity of metal catalysts is a concern. In the context of this compound, SPAAC would involve its reaction with a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
The mechanism of SPAAC is a concerted [3+2] cycloaddition, as described by Huisgen's theory of 1,3-dipolar cycloadditions. The high degree of ring strain in the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at or near physiological temperatures without the need for a catalyst. The reaction of this compound in a SPAAC ligation would produce a triazole-linked conjugate, a strategy that has found broad application in bioconjugation and materials science.
Regioselectivity and Stereochemical Control in Triazole Formation
The regioselectivity of the azide-alkyne cycloaddition is a critical aspect, determining the substitution pattern of the resulting triazole ring. As highlighted in the preceding sections, the choice of catalyst is the primary determinant of regioselectivity.
| Catalyst | Predominant Regioisomer | Key Mechanistic Feature |
| Copper(I) | 1,4-disubstituted | Formation of a copper-acetylide intermediate |
| Ruthenium(II) | 1,5-disubstituted | Oxidative coupling via a ruthenacycle |
| None (Thermal) | Mixture of 1,4- and 1,5-isomers | Concerted 1,3-dipolar cycloaddition |
Reactivity of the Azetidine Ring System
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is characterized by significant ring strain, with a strain energy of approximately 25.2 kcal/mol. researchgate.net This inherent strain is a key driver of the reactivity of azetidine-containing compounds, including this compound. researchgate.netrsc.org While the ring is more stable than the analogous three-membered aziridine (B145994), it is still susceptible to a variety of ring-opening and ring-expansion reactions, particularly under conditions that can relieve this strain. researchgate.netrsc.org
The reactivity of the azetidine ring can be triggered by nucleophiles or electrophiles. Nucleophilic attack can lead to ring cleavage, providing access to functionalized acyclic amines. rsc.org Electrophilic activation of the nitrogen atom can also facilitate ring-opening processes. The presence of the cyclobutyl group at the 1-position and the azido (B1232118) group at the 3-position of the azetidine ring in this compound introduces additional complexity and potential for unique reactivity. The cyclobutyl group may further influence the ring strain and the conformational preferences of the azetidine ring.
The table below summarizes some general reactive characteristics of the azetidine ring system.
| Reaction Type | Description | Potential Outcome |
| Nucleophilic Ring Opening | Attack by a nucleophile at a carbon atom of the ring. | Formation of a functionalized acyclic amine. |
| Ring Expansion | Rearrangement to a larger heterocyclic system. | Formation of pyrrolidines, piperidines, etc. rsc.org |
| N-Functionalization | Reaction at the nitrogen atom. | Quaternization, acylation, etc. |
Strain-Release Initiated Transformations
The inherent ring strain of the azetidine core in this compound makes it susceptible to transformations that alleviate this strain. Bicyclo[1.1.0]butanes, which share a high degree of strain energy, serve as a conceptual model for understanding these processes. rsc.org Strain-release transformations of such highly strained systems are often atom- and step-economical, providing efficient routes to more complex molecular architectures. rsc.org These reactions can be initiated through various means, including visible-light photocatalysis, which offers a green and sustainable approach via electron or energy transfer pathways under mild conditions. rsc.org
Functional Group Interconversions on the Azetidine Scaffold
The azetidine scaffold of this compound allows for a variety of functional group interconversions, enabling the synthesis of diverse derivatives. The azido group itself is a versatile functional handle. vanderbilt.edu
Key interconversions include:
Reduction of the Azide: The azido group can be readily reduced to a primary amine (R-NH2) using methods such as catalytic hydrogenation (H2, Pd/C), or reagents like lithium aluminum hydride (LiAlH4) and zinc in hydrochloric acid (Zn, HCl). vanderbilt.edu This transformation is fundamental for introducing an amino group, a common pharmacophore in drug discovery.
Displacement Reactions: The azide anion (N3-) is an excellent nucleophile and can be introduced via displacement of leaving groups like halides or sulfonates. vanderbilt.edumasterorganicchemistry.com This is a common method for synthesizing azides in the first place.
Formation from Alcohols: Alcohols can be converted to azides with inversion of configuration using reagents like triphenylphosphine (B44618) (Ph3P), diethyl azodicarboxylate (DEAD), and sodium azide (NaN3). vanderbilt.edu
These interconversions highlight the utility of the azetidine moiety as a scaffold for creating libraries of compounds with varied functionalities. The development of practical and stereocontrollable approaches to such scaffolds is of significant interest in medicinal chemistry. researchgate.net
Other Reactions Involving the Azido Functionality
The azido group in this compound is a versatile precursor for a range of chemical transformations, leading to the formation of various nitrogen-containing functional groups. mathewsopenaccess.com
Nucleophilic Acyl Substitution for Acyl Azide Formation
Acyl azides are carboxylic acid derivatives with the general formula RCON3 and are typically colorless compounds. wikipedia.org They are commonly prepared through nucleophilic acyl substitution, where an acyl chloride or anhydride (B1165640) reacts with an azide salt like sodium azide or trimethylsilyl (B98337) azide. masterorganicchemistry.comwikipedia.org This reaction proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The azide ion is a potent nucleophile, making this a highly efficient process for forming C-N bonds. masterorganicchemistry.com
Alternative methods for synthesizing acyl azides include:
The reaction of acylhydrazines with nitrous acid. wikipedia.org
Direct conversion of carboxylic acids using diphenylphosphoryl azide (DPPA). wikipedia.orgnih.gov
A one-pot procedure using trichloroacetonitrile, triphenylphosphine, and sodium azide. organic-chemistry.org
These methods provide access to acyl azides, which are key intermediates in the Curtius rearrangement. wikipedia.org
Curtius Rearrangement and Subsequent Derivatizations
The Curtius rearrangement, discovered by Theodor Curtius in 1885, involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This rearrangement is a concerted process, occurring with full retention of configuration at the migrating R-group. wikipedia.org
The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles: wikipedia.orgnih.gov
Reaction with water yields an unstable carbamic acid that decarboxylates to a primary amine. masterorganicchemistry.comorganic-chemistry.org
Reaction with alcohols produces carbamates. masterorganicchemistry.comwikipedia.org
Reaction with amines forms urea (B33335) derivatives. wikipedia.orgnih.gov
The Curtius rearrangement is a powerful tool in organic synthesis due to its mild conditions and the wide applicability of the resulting isocyanates. nih.govnih.gov
Photolysis of Azides and Intermediate Formation
The photolysis of azides can lead to the formation of highly reactive nitrene intermediates. mathewsopenaccess.com The decomposition of aromatic azides, both in the ground and excited states, typically involves the elimination of molecular nitrogen to generate a nitrene. sciforum.net However, in some cases, particularly with coordination to transition metals, the azide fragment can remain intact and participate in the formation of heterocyclic compounds. sciforum.net
Research indicates that the photolysis of acyl azides can proceed through two independent pathways, with thermolysis generally leading to higher yields of isocyanates compared to photolysis. sciforum.net
Synergistic Reactivity Between the Azido and Azetidine Moieties
The proximity of the strained azetidine ring and the reactive azido group in this compound can lead to synergistic reactivity. The strain of the azetidine ring can influence the reactivity of the azido group, and vice versa.
For instance, the azetidine ring can be considered a unique scaffold that positions the azido group for specific intramolecular reactions or influences its participation in intermolecular reactions. The conformational constraints imposed by the bicyclic system can affect the stereochemical outcome of reactions involving the azido group. researchgate.net
The development of novel building blocks for drug discovery often focuses on creating molecules with unique three-dimensional shapes. Spirocyclic systems containing azetidine rings, for example, are of interest due to their improved metabolic stability and distinct spatial arrangement of functional groups. researchgate.netresearchgate.netresearchgate.net The interplay between the strained ring and the reactive azide in this compound could be exploited in the design of such novel chemical entities.
Computational and Theoretical Studies on 3 Azido 1 Cyclobutylazetidine
Electronic Structure and Bonding Analysis
Theoretical calculations are fundamental to understanding the electronic characteristics of 3-Azido-1-cyclobutylazetidine. The azide (B81097) group, a key functional moiety, has an electronic structure that significantly influences the molecule's reactivity. mathewsopenaccess.com Its ground-state electronic structure is characterized by three linearly linked nitrogen atoms with bonding and non-bonding electron pairs. mathewsopenaccess.com This arrangement gives rise to a mesomeric system with dipolar contributions, which is central to its chemical behavior. mathewsopenaccess.com
Density Functional Theory (DFT) calculations, such as those at the B3LYP/6-311G** level, can be employed to determine the optimized geometry and electronic properties. mdpi.com Analysis of the Hirshfeld charges reveals the charge distribution across the molecule. For instance, in related azide compounds, the terminal nitrogen atoms of the azide group exhibit a nearly symmetrical charge distribution. mdpi.comresearchgate.net In 3'-azido-3'-deoxythymidine (AZT), a related complex azide, the Hirshfeld charges on the terminal nitrogens are approximately -0.11 a.u. mdpi.comresearchgate.net The azide bond angle (∠N-N-N) typically deviates from linearity, indicating an asymmetric chain structure. mdpi.com
The electronic properties of the azetidine (B1206935) ring are also of significant interest. The nitrogen atom within the four-membered ring possesses a lone pair of electrons, contributing to the molecule's basicity and nucleophilicity. srce.hr The electronic structure of the azetidine ring is influenced by the substituents attached to it. nih.gov
Table 1: Calculated Electronic Properties of Azide-Containing Compounds
| Property | Hydrazoic Acid (HN₃) | Methyl Azide (CH₃N₃) | 3'-Azido-3'-deoxythymidine (AZT) |
| Azide Bond Angle (∠N-N-N) | 171.5° mdpi.com | 173.2° mdpi.com | 173.6° mdpi.com |
| Dihedral Angle (R-N-N-N) | 180° mdpi.com | 180° mdpi.com | -177.4° mdpi.com |
| Hirshfeld Charge on N(1) (Terminal) | Not specified | ~ -0.12 a.u. mdpi.comresearchgate.net | ~ -0.11 a.u. mdpi.comresearchgate.net |
| Hirshfeld Charge on N(3) (Terminal) | Not specified | ~ -0.12 a.u. mdpi.comresearchgate.net | ~ -0.11 a.u. mdpi.comresearchgate.net |
| Note: Data for this compound is not explicitly available in the provided search results. The table presents data for related azide compounds to illustrate typical electronic properties. |
Quantum Mechanical Investigation of Reaction Transition States (e.g., Cycloaddition)
Quantum mechanical calculations are invaluable for studying the transition states of reactions involving this compound, particularly cycloaddition reactions. The azide group is well-known to participate in 1,3-dipolar cycloadditions with alkynes, a reaction often catalyzed by copper(I) (CuAAC). researchgate.netresearchgate.net
DFT calculations can model the intermediates and transition state structures, providing insights into the reaction mechanism and activation energies. researchgate.net For instance, in the CuAAC reaction, computational studies have explored both mononuclear and dinuclear copper catalytic cycles. researchgate.net These studies help in understanding the feasibility of proposed reaction pathways and the role of ligands in facilitating the cycloaddition process. researchgate.net
The reactivity of the azetidine ring itself can also be investigated. For example, the formation of azetidines through ring-closure reactions can be modeled to understand the regio- and stereoselectivity. acs.org Quantum chemical investigations can elucidate the factors controlling the reaction, such as the balance between ring strain and orbital overlap, providing a theoretical basis for experimentally observed outcomes. acs.org Furthermore, computational models have been developed to predict the feasibility of photocatalyzed reactions for azetidine synthesis. mit.edu
Conformational Analysis of the Azetidine and Cyclobutyl Rings
The conformational flexibility of both the azetidine and cyclobutyl rings in this compound is a key determinant of its three-dimensional structure and, consequently, its interactions with other molecules. Conformational analysis involves studying the different spatial arrangements of the atoms that result from rotation around single bonds. libretexts.orgunacademy.com
The azetidine ring is not planar and undergoes a puckering motion. The barrier to nitrogen inversion in azetidines is an important dynamic process that can be studied computationally. uniba.it This inversion, along with the ring puckering, influences the orientation of substituents on the ring.
Table 2: Conformational Energy Concepts
| Conformation Type | Description | Relative Energy |
| Staggered (Anti) | Substituents are at a 180° dihedral angle, minimizing steric hindrance. byjus.com | Lowest |
| Gauche | Substituents are at a 60° dihedral angle, leading to some steric interaction. byjus.com | Higher than anti |
| Eclipsed | Substituents are at a 0° dihedral angle, maximizing steric and torsional strain. byjus.com | Highest |
| This table provides a general overview of conformational energy concepts relevant to the analysis of the flexible rings in this compound. |
Prediction of Reactivity and Selectivity via Computational Models
Computational models are increasingly used to predict the reactivity and selectivity of chemical reactions, offering a powerful tool for guiding synthesis. amazonaws.com For azetidine synthesis, computational models have been developed to predict which precursor molecules will successfully react under specific catalytic conditions. mit.edu These models can calculate properties like frontier orbital energies to forecast the outcome of reactions, such as photocatalyzed azetidine formation. mit.edu
For electrophilic aromatic substitution reactions, methods like RegioSQM can predict the most likely site of reaction by calculating the free energies of protonated regioisomers. amazonaws.com While not directly applicable to this compound, the principle of using computational models to predict reactivity based on calculated energetic parameters is broadly relevant.
The reactivity of the azide group is also amenable to computational prediction. Its participation in cycloaddition reactions can be modeled to understand the influence of substituents on reaction rates and regioselectivity. researchgate.net Theoretical studies can also predict the thermal stability of azide-containing compounds by calculating bond dissociation energies (BDEs). nih.gov
Energy Landscape and Strain Analysis of the Azetidine Core
The azetidine ring is a four-membered heterocycle and, as such, possesses significant ring strain. acs.org The strain energy of the azetidine ring is approximately 25.2-25.4 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.netrsc.org This inherent strain is a major driver of the reactivity of azetidines. rsc.org
Computational methods, particularly those employing homodesmotic reactions, can be used to calculate the strain energy of the azetidine core. nih.gov These calculations allow for a quantitative assessment of the energetic cost of the four-membered ring structure. Theoretical studies have shown that substituents on the azetidine ring can influence its strain energy. For example, an NF2 group attached to the nitrogen atom in the ring can decrease the strain energy. nih.gov
The energy landscape of the azetidine core can be further explored by mapping the potential energy surface associated with ring puckering and nitrogen inversion. uniba.it This provides a detailed picture of the energetic barriers between different conformations and is crucial for understanding the dynamic behavior of the molecule.
Table 3: Ring Strain Energies of Small Rings
| Compound | Ring Strain Energy (kcal/mol) |
| Azetidine | ~25.2 - 25.4 researchgate.netrsc.org |
| Cyclobutane | 26.4 researchgate.net |
| Aziridine | 26.7 researchgate.net |
| Cyclopropane | 27.6 researchgate.net |
| Pyrrolidine | 5.8 researchgate.net |
| Piperidine (B6355638) | 0 researchgate.net |
Applications of 3 Azido 1 Cyclobutylazetidine As a Chemical Building Block and Molecular Scaffold
Design of Complex Molecular Architectures via Click Chemistry
The azide (B81097) moiety of 3-azido-1-cyclobutylazetidine serves as a key functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). springerprofessional.denih.gov This reaction facilitates the efficient and regiospecific formation of stable 1,2,3-triazole linkages, connecting the azetidine (B1206935) scaffold to a wide array of molecular entities. nih.govmdpi.com The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of various functional groups, making it an ideal strategy for the synthesis of complex molecular architectures. springerprofessional.demdpi.com
The Huisgen 1,3-dipolar cycloaddition, the broader class of reactions to which CuAAC belongs, provides a reliable method for the creation of five-membered heterocycles. wikipedia.orgorganic-chemistry.org The reaction between an azide, such as in this compound, and a dipolarophile like an alkyne, leads to the formation of these stable cyclic structures. organic-chemistry.org This methodology has been widely adopted for its efficiency in creating complex molecules from simpler, modular starting materials. scispace.com
Table 1: Representative "Click" Reactions for Complex Molecule Synthesis
| Reactant A | Reactant B (with alkyne) | Catalyst/Conditions | Product Type |
| This compound | Propargyl-functionalized scaffold | Cu(I) salt, solvent | Triazole-linked complex molecule |
| This compound | Alkyne-terminated polymer | Copper(I) sulfate, sodium ascorbate | Functionalized polymer |
| This compound | Ethynyl-substituted biomolecule | Copper catalyst | Bioconjugate |
Development of Novel Heterocyclic Scaffolds
The azetidine ring itself is a privileged scaffold in medicinal chemistry, and this compound serves as a versatile starting material for the synthesis of novel and diverse heterocyclic systems. nih.govnih.govnih.gov The inherent ring strain of the azetidine core can be harnessed in ring-opening or ring-expansion reactions to generate larger, more complex heterocyclic structures.
Furthermore, the azide group can be chemically transformed into other functionalities, such as amines, which can then participate in intramolecular cyclization reactions to form fused or spirocyclic heterocyclic systems. nih.gov These novel scaffolds are of significant interest in drug discovery as they provide access to new areas of chemical space and can lead to compounds with unique pharmacological profiles. The development of synthetic routes to these novel scaffolds is an active area of research, with the goal of creating libraries of compounds for biological screening. nih.govresearchgate.net
The azetidine ring is increasingly utilized as a "bioisostere," a chemical group that can replace another group in a biologically active molecule without significantly altering its biological activity. nih.gov Specifically, the rigid, four-membered ring of azetidine can replace more flexible acyclic linkers or larger, more lipophilic carbocyclic or heterocyclic rings. enamine.net This substitution can lead to several advantages in drug design.
By introducing conformational restriction, the azetidine scaffold limits the number of accessible conformations of a molecule. enamine.net This can pre-organize the molecule into a bioactive conformation, leading to increased binding affinity for its biological target and improved potency. enamine.net The reduced flexibility can also decrease the entropic penalty upon binding.
Furthermore, the non-planar, three-dimensional nature of the azetidine ring allows for a more effective exploration of 3D chemical space. researchgate.net This is a significant advantage over flat, aromatic rings that are prevalent in many drug molecules. By incorporating the azetidine scaffold, medicinal chemists can design molecules with more defined spatial arrangements of functional groups, leading to improved selectivity and better drug-like properties. ambeed.com
"Scaffold hopping" is a powerful strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced with a structurally different scaffold, with the aim of discovering new compounds with improved properties such as potency, selectivity, or pharmacokinetics. mdpi.com Azetidine-derived compounds are attractive for scaffold hopping due to the unique properties of the azetidine ring. nih.gov
For instance, a phenyl ring in a lead compound could be replaced with a 1,3-disubstituted azetidine ring to improve solubility and metabolic stability while maintaining a similar vector orientation of key binding groups. Similarly, larger heterocyclic rings like piperidine (B6355638) or morpholine (B109124) can be replaced with a functionalized azetidine to reduce molecular weight and lipophilicity. researchgate.net This strategy has been successfully applied to develop novel classes of therapeutic agents with improved drug-like properties. dundee.ac.uk
Table 2: Examples of Scaffold Hopping with Azetidine Bioisosteres
| Original Scaffold | Azetidine-Based Bioisostere | Potential Advantages |
| Phenyl ring | 1,3-Disubstituted azetidine | Improved solubility, metabolic stability, access to 3D space |
| Piperidine | N-substituted-azetidin-3-yl moiety | Reduced molecular weight, lower lipophilicity |
| Acyclic linker | Azetidine ring | Conformational restriction, increased potency |
Utilization in Chemical Biology for Molecular Probes and Conjugation
The field of chemical biology utilizes small molecules to study and manipulate biological systems. nih.gov The azide group of this compound makes it an excellent tool for these applications due to its bioorthogonal reactivity. acs.orgwikipedia.org Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The azide group is particularly well-suited for this as it is largely absent from and non-reactive with most biological molecules. wikipedia.orgnih.gov
This allows for the specific labeling and tracking of biomolecules in their native environment. acs.orgnih.gov For example, this compound can be incorporated into a larger molecule designed to bind to a specific protein. The azide then serves as a handle for attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, via click chemistry. This enables researchers to visualize the location of the protein within a cell or to isolate the protein for further study. nih.govmdpi.compageplace.de
Glycoconjugates and nucleic acids play crucial roles in a vast array of biological processes. nih.govmdpi.com The ability to chemically modify these biomolecules with specific probes is essential for understanding their function. The azide group provides a powerful tool for this purpose. nih.govd-nb.info
Azido-functionalized building blocks, conceptually similar to this compound, can be enzymatically or synthetically incorporated into carbohydrates and nucleic acids. nih.govnih.gov Once incorporated, the azide serves as a bioorthogonal handle for the attachment of various molecules of interest via CuAAC. mdpi.comnycu.edu.tw This approach has been used to attach fluorescent dyes for imaging, affinity tags for purification, and even therapeutic agents for targeted delivery. d-nb.infobeilstein-journals.org The stability and small size of the azide group ensure that it does not significantly perturb the structure or function of the biomolecule to which it is attached. d-nb.info
Table 3: Bioorthogonal Labeling of Biomolecules
| Biomolecule Class | Azide Incorporation Method | Attached Probe via Click Chemistry | Application |
| Glycans | Metabolic labeling with azido (B1232118) sugars | Fluorescent dye | Imaging cell-surface glycans |
| Proteins | Incorporation of azido-amino acids | Biotin tag | Affinity purification of proteins |
| DNA/RNA | Solid-phase synthesis with azido-nucleosides | Small molecule drug | Targeted delivery |
The principles of click chemistry and the utility of the azide group extend beyond biology into the realm of polymer chemistry and material science. mdpi.com this compound can be used as a functional monomer or as a post-polymerization modification agent to introduce the azetidine scaffold and a reactive handle into polymers. mdpi.com
By reacting alkyne-functionalized polymers with this compound, or vice versa, polymers with pendant azetidine groups can be readily prepared. This allows for the precise control over the architecture and functionality of the resulting polymer. mdpi.com These functionalized polymers can have a wide range of applications, including in drug delivery, where the azetidine moiety might influence biocompatibility or drug loading, and in the development of advanced materials with tailored surface properties. The ability to easily and efficiently modify polymers using this click chemistry approach is a significant advantage for creating novel and functional materials.
Advanced Characterization Techniques for Structural and Mechanistic Elucidation
X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry
X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For 3-Azido-1-cyclobutylazetidine, this technique would provide unequivocal proof of its molecular connectivity, bond lengths, bond angles, and, most importantly, its stereochemistry.
Although a specific crystal structure for this compound is not publicly available, analysis of related azetidine (B1206935) derivatives allows for an accurate prediction of its solid-state characteristics. researchmap.jpacs.orged.ac.uk Studies on various substituted azetidines have shown that the four-membered ring is not planar but puckered. acs.orged.ac.uk The degree of this puckering and the preferred conformation (which substituents are axial vs. equatorial) are influenced by the steric and electronic nature of the substituents on both the nitrogen and carbon atoms.
In the case of this compound, X-ray analysis would be expected to reveal the relative orientation of the azide (B81097) and cyclobutyl groups. It would confirm whether the azide group at the C3 position is cis or trans relative to the substituents at other positions on the ring. The crystal packing would likely be influenced by intermolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions involving the azide and the ring nitrogen. researchmap.jp
Table 1: Expected Crystallographic Parameters for the Azetidine Ring in this compound (Based on Analogous Structures)
| Parameter | Expected Value Range | Significance |
|---|---|---|
| C-N Bond Length (ring) | 1.45 - 1.49 Å | Indicates single bond character within the strained ring. |
| C-C Bond Length (ring) | 1.52 - 1.56 Å | Typical for sp³-sp³ carbon single bonds in a strained system. |
| C-N-C Bond Angle | ~88° - 92° | Shows significant deviation from the ideal 109.5°, indicating ring strain. |
| C-C-C Bond Angle | ~86° - 90° | Reflects the acute angles required to form the four-membered ring. |
| Ring Puckering Angle | 10° - 30° | Quantifies the deviation of the ring from planarity. |
| N-N-N Angle (Azide) | ~172° | The azide group is nearly linear. mdpi.com |
This data is predictive and based on crystallographic studies of other substituted azetidines. researchmap.jpacs.orged.ac.uknih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Intermediates
While X-ray diffraction provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for elucidating the structure and dynamics of molecules in solution. For this compound, 1D (¹H, ¹³C) and 2D NMR techniques are essential for confirming its structure and determining its preferred conformation in various solvents. jmchemsci.com
The ¹H NMR spectrum would show characteristic signals for the cyclobutyl and azetidine ring protons. The coupling constants (J-values) between protons on the azetidine ring are particularly informative; typically, Jcis is larger than Jtrans, allowing for the assignment of relative stereochemistry. ipb.pt
Advanced 2D NMR experiments provide deeper insights:
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming the connectivity within the cyclobutyl and azetidine rings.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the attachment of the cyclobutyl group to the azetidine nitrogen.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These are the most powerful NMR techniques for determining solution-state conformation. columbia.eduresearchgate.netresearchgate.net NOE correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. By analyzing the NOESY/ROESY cross-peaks between protons on the azetidine ring and the cyclobutyl group, their relative spatial arrangement can be definitively established. ipb.pt For instance, an NOE between a proton on the cyclobutyl ring and the C2-proton of the azetidine ring would provide strong evidence for a specific conformational preference.
Furthermore, variable-temperature NMR studies can reveal information about the energy barriers between different ring-puckering conformations of the azetidine ring. adelaide.edu.au NMR is also a vital tool for monitoring reactions in real-time to detect and characterize transient intermediates that may be involved in the synthesis or further transformation of the compound. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (2D NMR) |
|---|---|---|---|
| Azetidine C2/C4 | 3.2 - 3.8 | 55 - 65 | COSY with C2-H/C4-H; HMBC to Cyclobutyl-CH |
| Azetidine C3 | 4.0 - 4.5 | 50 - 60 | COSY with C2-H/C4-H; HSQC with C3-H |
| Azetidine N1-CH | 2.8 - 3.4 | 58 - 68 | COSY with Cyclobutyl-CH₂; HMBC to Azetidine C2/C4 |
Predicted values are based on data for similarly substituted azetidines. nih.govresearchgate.net
Mass Spectrometry for Mechanistic Pathway Tracing
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement.
The true power of MS in this context lies in its ability to elucidate reaction mechanisms. whitman.edu When subjected to ionization (e.g., electron impact), the molecular ion of this compound will fragment in a predictable manner. Characteristic fragmentation pathways would include:
Loss of Dinitrogen (N₂): The azide group readily loses a molecule of N₂ (28 Da), a neutral loss that is a hallmark of azide-containing compounds. This fragmentation is often the first and most prominent step.
Cleavage of the Cyclobutyl Ring: The substituent on the nitrogen can cleave, leading to fragments corresponding to the loss of the cyclobutyl group or parts of it.
Ring Opening/Cleavage of Azetidine: The strained four-membered ring can undergo cleavage, leading to characteristic ion fragments. chemguide.co.uk
Isotopic labeling is an advanced MS-based technique for tracing mechanistic pathways. wikipedia.org For example, by synthesizing this compound with a ¹⁵N-labeled azide group, one could precisely follow the fate of the azide nitrogen atoms during a chemical reaction, such as a cycloaddition or reduction. nih.govnih.gov By analyzing the masses of the products and intermediates, it becomes possible to determine which atoms are incorporated, lost, or rearranged, providing conclusive evidence for a proposed reaction mechanism. frontiersin.orgresearchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Significance |
|---|---|---|
| [M - N₂]⁺ | Loss of dinitrogen gas from the azide group. | Confirms the presence of an azide moiety. |
| [M - C₄H₇]⁺ | Cleavage of the N-cyclobutyl bond (loss of cyclobutenyl radical). | Indicates fragmentation of the N-substituent. |
| [C₄H₇N]⁺ | Fragment corresponding to the azetidine ring. | Shows cleavage patterns typical for small N-heterocycles. |
Fragmentation is context-dependent and varies with ionization method. libretexts.org
Infrared Spectroscopy for Azide Group Monitoring
Infrared (IR) spectroscopy is a rapid and effective technique for identifying functional groups within a molecule. For this compound, IR spectroscopy provides a distinct and unmistakable signal for the azide functional group.
The azide group (-N₃) has a characteristic strong and sharp absorption band corresponding to its asymmetric stretching vibration (νas). This peak appears in a relatively uncongested region of the IR spectrum, typically between 2100 and 2160 cm⁻¹ . mdpi.comnih.gov This absorption is highly specific and its presence is a clear indicator of the azide functionality. The corresponding symmetric stretch is usually much weaker and observed around 1250-1330 cm⁻¹. researchgate.net
The primary utility of IR spectroscopy in the context of this compound is for reaction monitoring. ugent.be For instance, in reactions where the azide group is converted into another functional group (e.g., an amine via reduction or a triazole via "click chemistry"), the progress of the reaction can be easily followed by observing the disappearance of the strong azide peak at ~2100 cm⁻¹. ugent.benih.gov This makes IR spectroscopy an invaluable tool for both synthetic chemistry and mechanistic studies, allowing for real-time analysis of the consumption of the azide-containing starting material. rsc.orgresearchgate.net
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C-N (Amine) | Stretch | 1050 - 1250 | Medium-Weak |
| Azide (-N₃) | Symmetric Stretch | 1250 - 1330 | Weak-Medium |
Data compiled from general IR spectroscopy tables and studies on organic azides. researchgate.netactachemscand.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 3-Azido-1-cyclobutylazetidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves introducing the azide group into a cyclobutylazetidine scaffold via nucleophilic substitution or diazo transfer reactions. Key variables include solvent polarity (e.g., DMF for polar intermediates), temperature (low temperatures to minimize azide decomposition), and stoichiometry of reagents (e.g., NaN₃ for azidation). For cyclobutane ring formation, strain-driven ring closure or photochemical methods may be employed. Characterization via NMR (¹H/¹³C) and IR spectroscopy is essential to confirm azide incorporation (N₃ stretch ~2100 cm⁻¹) and cyclobutane geometry .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion verification, coupled with 2D NMR (COSY, HSQC) to resolve cyclobutane ring proton coupling and azide proximity effects.
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS to quantify impurities. Differential scanning calorimetry (DSC) can detect polymorphic forms if crystallization is problematic. Ensure compliance with purity thresholds (>95% for biological assays) by referencing Certificate of Analysis (COA) standards .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer : Azides are shock- and heat-sensitive. Store the compound in amber vials at 2–8°C, avoiding metal contamination. Conduct reactions in fume hoods with blast shields, using non-sparking tools. Quench excess azides with aqueous NaNO₂ or PPh₃ to prevent accumulation. Safety Data Sheets (SDS) should be consulted for spill protocols and PPE requirements (e.g., nitrile gloves, face shields) .
Advanced Research Questions
Q. How can researchers optimize strain-promoted azide-alkyne cycloaddition (SPAAC) reactions involving this compound under mild conditions?
- Methodological Answer : Leverage the cyclobutane ring's strain to accelerate SPAAC without Cu(I) catalysts. Screen solvents (e.g., THF or aqueous buffers) for biocompatibility and reaction rates. Use kinetic studies (via in situ IR or NMR) to identify optimal alkyne partners (e.g., dibenzocyclooctynes). Monitor regioselectivity via LC-MS and adjust steric bulk in alkynes to favor 1,4-triazole formation .
Q. What strategies can resolve contradictions in stability data for this compound across different experimental setups?
- Methodological Answer :
- Controlled Replication : Standardize storage conditions (e.g., inert atmosphere vs. ambient air) and track degradation via accelerated stability studies (40°C/75% RH).
- Analytical Harmonization : Cross-validate HPLC methods (e.g., C18 vs. HILIC columns) to rule out column-adsorption artifacts. Apply multivariate analysis (PCA) to identify confounding variables (e.g., trace metals, light exposure) .
Q. How does computational modeling assist in predicting the reactivity and regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict activation barriers for competing reaction pathways. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess azide-alkyne electronic compatibility. Molecular dynamics simulations (MD) in explicit solvents (e.g., water, DMSO) refine steric and solvation effects on regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
